3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone
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Overview
Description
3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure combining pyrrolo[1,2-a]pyrazine and indole moieties, making it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Formation of the pyrrolo[1,2-a]pyrazine core through cyclization of appropriate precursors.
Annulation Reactions: Ring annulation techniques to introduce the indole and pyrazole rings.
Direct C-H Arylation: Direct arylation methods to attach the indole moiety to the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Flow Chemistry: Continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone undergoes various chemical reactions, including:
Oxidation: Oxidative transformations using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions employing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions to modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development targeting various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone involves interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: Compounds with similar core structures but different substituents.
Indole Derivatives: Compounds featuring the indole moiety with varying functional groups.
Pyrazole Derivatives: Compounds containing the pyrazole ring with different substituents.
Uniqueness
3,4,6,7,8,8a-Hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone is unique due to its combination of pyrrolo[1,2-a]pyrazine, indole, and pyrazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(indol-1-ylmethyl)-1H-pyrazol-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O/c26-20(25-11-10-23-8-3-5-17(23)14-25)18-12-16(21-22-18)13-24-9-7-15-4-1-2-6-19(15)24/h1-2,4,6-7,9,12,17H,3,5,8,10-11,13-14H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLXYVRFNCFIKEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C1)C(=O)C3=NNC(=C3)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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